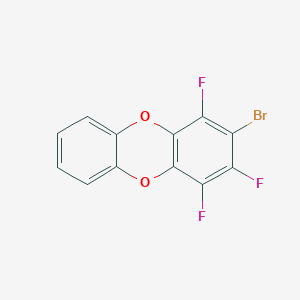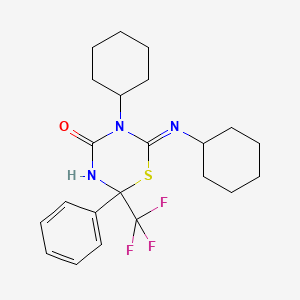![molecular formula C16H15N7S B11614486 N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide](/img/structure/B11614486.png)
N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide is a complex heterocyclic compound. It features a unique structure that includes a cyclopenta-thieno-pyrimidine core fused with a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide typically involves multi-step reactions. One common method involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement . This intermediate is then further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like chloroacetyl chloride and acetic anhydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide stands out due to its unique combination of a cyclopenta-thieno-pyrimidine core with a pyrazole ring
Properties
Molecular Formula |
C16H15N7S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N'-[4-cyano-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H15N7S/c1-22(2)9-20-14-10(6-17)7-21-23(14)15-13-11-4-3-5-12(11)24-16(13)19-8-18-15/h7-9H,3-5H2,1-2H3/b20-9+ |
InChI Key |
PDACNBQPPQQYIJ-AWQFTUOYSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=C3C4=C(CCC4)SC3=NC=N2)C#N |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=C3C4=C(CCC4)SC3=NC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11614403.png)
![butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11614408.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11614413.png)
![9-Methyl-3-(2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11614420.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11614422.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614434.png)
![(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11614441.png)
![N'-(benzo[cd]indol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11614449.png)


![6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11614478.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B11614484.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614492.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614495.png)
